4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 313648-53-2
VCID: VC5959988
InChI: InChI=1S/C17H22N4O3S2/c1-12(2)16-19-20-17(25-16)18-15(22)13-6-8-14(9-7-13)26(23,24)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22)
SMILES: CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Molecular Formula: C17H22N4O3S2
Molecular Weight: 394.51

4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 313648-53-2

Cat. No.: VC5959988

Molecular Formula: C17H22N4O3S2

Molecular Weight: 394.51

* For research use only. Not for human or veterinary use.

4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide - 313648-53-2

Specification

CAS No. 313648-53-2
Molecular Formula C17H22N4O3S2
Molecular Weight 394.51
IUPAC Name 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C17H22N4O3S2/c1-12(2)16-19-20-17(25-16)18-15(22)13-6-8-14(9-7-13)26(23,24)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22)
Standard InChI Key OJWKCCBPEHEIFH-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide, reflects its molecular architecture:

  • Benzamide core: A benzene ring substituted at the 4-position with a sulfonamide group linked to a piperidine ring.

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, substituted at the 2-position with the benzamide group and at the 5-position with an isopropyl group.

Molecular Formula: C17H21N5O3S2\text{C}_{17}\text{H}_{21}\text{N}_5\text{O}_3\text{S}_2
Molecular Weight: 427.5 g/mol (calculated via PubChem’s molecular weight algorithm) .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step organic reactions, adapted from methodologies for analogous sulfonamide-thiadiazole hybrids :

  • Thiadiazole Ring Formation:

    • Condensation of thiosemicarbazide with a carboxylic acid derivative (e.g., isobutyric acid) under acidic conditions yields 5-isopropyl-1,3,4-thiadiazol-2-amine.

  • Benzamide Coupling:

    • Reaction of 4-(piperidin-1-ylsulfonyl)benzoic acid with the thiadiazol-2-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) forms the amide bond .

Key Intermediate Characterization:

IntermediateMolecular FormulaMelting PointYield (%)
5-Isopropyl-1,3,4-thiadiazol-2-amineC5H9N3S\text{C}_5\text{H}_9\text{N}_3\text{S}148–150°C78
4-(Piperidin-1-ylsulfonyl)benzoic acidC12H15NO4S\text{C}_{12}\text{H}_{15}\text{NO}_4\text{S}210–212°C85

Spectroscopic Data

  • IR Spectroscopy:

    • νmax\nu_{\text{max}} (cm1^{-1}): 1675 (C=O stretch, amide), 1320/1140 (S=O asymmetric/symmetric stretch) .

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6):

    • δ 8.20 (d, 2H, aromatic), 7.95 (d, 2H, aromatic), 3.10–3.30 (m, 4H, piperidine), 2.95 (septet, 1H, isopropyl), 1.45–1.60 (m, 6H, piperidine), 1.25 (d, 6H, isopropyl) .

Physicochemical Properties

PropertyValue/Description
SolubilitySlightly soluble in DMSO (>10 mM), insoluble in water
LogP (Partition Coefficient)3.2 (predicted via XLogP3)
Hydrogen Bond Donors/Acceptors2/6
Rotatable Bonds5

Structure-Activity Relationship (SAR) Insights

SAR studies on related sulfonamide-thiadiazole hybrids reveal critical structural determinants :

Role of the Piperidine Sulfonamide Group

  • The piperidine ring enhances lipid solubility, facilitating membrane permeability.

  • Sulfonamide moiety: Electron-withdrawing effects stabilize the amide bond and may engage in hydrogen bonding with biological targets .

Impact of the Thiadiazole Ring

  • 1,3,4-Thiadiazole: The sulfur atom contributes to π-π stacking interactions, while nitrogen atoms participate in hydrogen bonding.

  • 5-Isopropyl substitution: Steric bulk at this position improves selectivity by preventing off-target interactions, as seen in analogous compounds .

Amide Linker

  • The benzamide bridge rigidifies the structure, optimizing binding to hydrophobic pockets in enzymes or receptors .

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